

"Apigenin 7-O-malonylglucoside" vs apigenin: a comparative study of bioactivity

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Compound of Interest

Compound Name: Apigenin 7-O-malonylglucoside

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Apigenin vs. Apigenin 7-O-glucoside: A Comparative Analysis of Bioactivity

A detailed examination of the biological activities of the flavonoid aglycone, apigenin, and its glycoside derivative, apigenin 7-O-glucoside, for researchers and drug development professionals.

The flavonoid apigenin is a well-documented bioactive compound found in a variety of plants, with recognized antioxidant, anti-inflammatory, and anticancer properties. Its glycosidic form, apigenin 7-O-glucoside, where a glucose molecule is attached at the 7-hydroxyl position, is often more abundant in nature and exhibits modified physicochemical properties, such as increased water solubility, which can influence its biological activity and bioavailability. This guide provides a comparative overview of the bioactivities of apigenin and apigenin 7-O-glucoside, supported by experimental data to inform research and development. It is important to note that while the initial topic specified "**Apigenin 7-O-malonylglucoside**," the available comparative research predominantly focuses on "Apigenin 7-O-glucoside."

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a direct comparison of the bioactivities of apigenin and apigenin 7-O-glucoside.

Table 1: Comparative Anticancer and Antifungal Activity

Bioactivity	Organism/Cell Line	Parameter	Apigenin	Apigenin 7-O-glucoside	Reference
Anticancer	HCT116 (Colon Cancer)	IC ₅₀ (μM)	62	15	[1]
Antifungal	Candida spp.	MIC (mg/mL)	0.10	0.05 - 0.10	[1]
Antifungal	Candida spp.	MFC (mg/mL)	0.20	0.05 - 0.10	[1]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Comparative Antioxidant and Anti-inflammatory Activity

Bioactivity	Assay	Parameter	Apigenin	Apigenin 7-O-glucoside	Reference
Antioxidant	DPPH Radical Scavenging	IC ₅₀ (μg/mL)	Data not directly comparable	-	[2]
Antioxidant	ABTS Radical Scavenging	IC ₅₀ (μg/mL)	344	-	[2]
Anti-inflammatory	Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)	IC ₅₀ (μM)	Data not directly comparable	-	[3] [4]

Note: Direct comparative studies for antioxidant and anti-inflammatory IC₅₀ values were not available in the reviewed literature. The provided data for apigenin is for reference.

Key Bioactivity Comparisons

Anticancer Activity

Experimental evidence strongly suggests that apigenin 7-O-glucoside is a more potent cytotoxic agent against certain cancer cell lines compared to apigenin. In a study using the HCT116 human colon cancer cell line, apigenin 7-O-glucoside demonstrated an IC₅₀ value approximately four times lower than that of apigenin, indicating significantly higher efficacy in reducing cell viability.[1] Both compounds were shown to induce chromatin condensation and the formation of apoptotic bodies, characteristic features of apoptosis.[1]

Antifungal Activity

Apigenin 7-O-glucoside has also been shown to possess superior antifungal properties against various *Candida* species when compared to apigenin.[1] The minimum inhibitory and fungicidal concentrations for apigenin 7-O-glucoside were generally lower than those for apigenin, signifying its enhanced ability to inhibit fungal growth and kill fungal cells.[1] The mechanism of action is thought to involve the disruption of the fungal plasma membrane.[5]

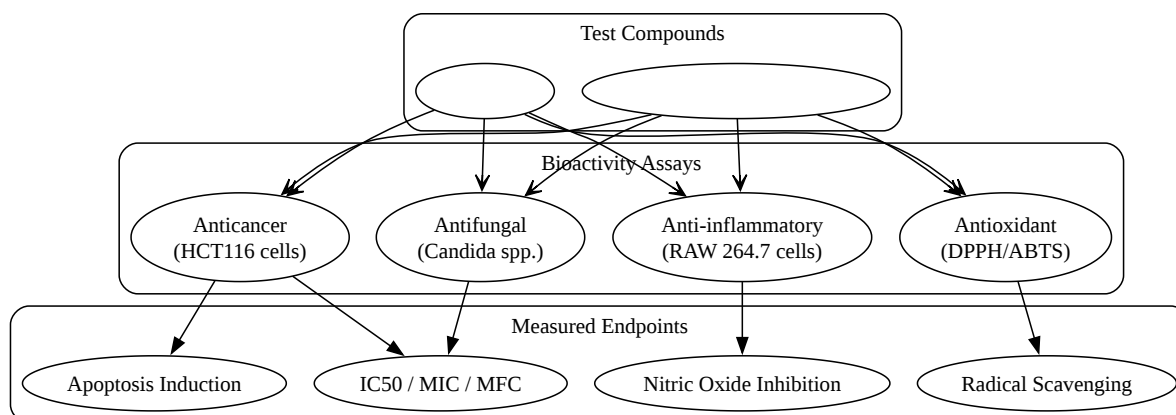
Anti-inflammatory Activity

Both apigenin and its 7-O-glucoside exhibit anti-inflammatory effects. Apigenin is known to suppress the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6 by modulating various intracellular signaling pathways, including the NF- κ B pathway.[3] Apigenin 7-O-glucoside has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and to suppress the NF- κ B/NLRP3/caspase-1 signaling pathway.[4][6] While one study suggests they have similar anti-inflammatory capacities, another indicates a stronger inhibitory effect for the glycoside on specific inflammatory pathways.[1][6]

Antioxidant Activity

Apigenin is a known antioxidant, capable of scavenging free radicals.[2] Apigenin 7-O-glucoside has also demonstrated significant antioxidant potential, showing a stronger inhibition against free radical-induced oxidative damage on erythrocytes than the standard antioxidant, trolox.[6] However, in non-cellular assays, the antioxidant activity of the glycoside is generally considered to be lower than its aglycone, apigenin.[7]

Mandatory Visualizations



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Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

- Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.^{[8][9]}

- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of apigenin or apigenin 7-O-glucoside. A vehicle control (e.g., DMSO) is also included.[8]
- **Incubation:** The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.[1][8]
- **MTT Addition:** After incubation, 10-20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[10][11]
- **Formazan Solubilization:** The medium is carefully removed, and 100-150 μ L of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[11]
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

- **Cell Seeding:** RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.[12]
- **Compound Pre-treatment:** The cells are pre-treated with various concentrations of apigenin or apigenin 7-O-glucoside for 1-2 hours.[12]
- **Inflammatory Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 μ g/mL to each well (except for the negative control) and incubating for 24 hours.[13]
- **Nitrite Measurement:** The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 μ L of cell culture medium is mixed with 100 μ L of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

- **Incubation and Absorbance Reading:** The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.[12]
- **Data Analysis:** The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

- **Preparation of Solutions:** A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol (e.g., 0.1 mM). Test compounds are dissolved in a suitable solvent at various concentrations.[14]
- **Assay Procedure:** In a 96-well plate, 100 µL of the test compound solution is mixed with 100 µL of the DPPH solution. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.[7]
- **Incubation:** The plate is incubated in the dark at room temperature for 30 minutes.[7]
- **Absorbance Measurement:** The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[14]
- **Data Analysis:** The percentage of DPPH radical scavenging activity is calculated using the formula: $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion

The available evidence indicates that the glycosylation of apigenin to form apigenin 7-O-glucoside significantly enhances its cytotoxic and antifungal activities. While both compounds demonstrate anti-inflammatory and antioxidant properties, the superiority of one over the other in these aspects is less clear and may be context-dependent. The increased water solubility of apigenin 7-O-glucoside may contribute to its enhanced bioactivity in certain biological systems. Further head-to-head comparative studies, particularly for anti-inflammatory and antioxidant activities with standardized methodologies, would be beneficial for a more definitive conclusion. For drug development professionals, apigenin 7-O-glucoside presents a promising lead, particularly in the fields of oncology and mycology.

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